molecular formula C9H6F3IN2O3 B15292388 5-Iodo-3-(trifluoromethoxy)phthalamide

5-Iodo-3-(trifluoromethoxy)phthalamide

Cat. No.: B15292388
M. Wt: 374.05 g/mol
InChI Key: RPEHNFRWMWAITR-UHFFFAOYSA-N
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Description

5-Iodo-3-(trifluoromethoxy)phthalamide is an organic compound characterized by the presence of iodine and trifluoromethoxy groups attached to a phthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-(trifluoromethoxy)phthalamide typically involves the introduction of iodine and trifluoromethoxy groups onto a phthalamide scaffold. One common method involves the reaction of phthalimide with iodine and trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-(trifluoromethoxy)phthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism by which 5-Iodo-3-(trifluoromethoxy)phthalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-3-(trifluoromethoxy)phthalamide is unique due to the combination of its iodine and trifluoromethoxy substituents on a phthalamide core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H6F3IN2O3

Molecular Weight

374.05 g/mol

IUPAC Name

5-iodo-3-(trifluoromethoxy)benzene-1,2-dicarboxamide

InChI

InChI=1S/C9H6F3IN2O3/c10-9(11,12)18-5-2-3(13)1-4(7(14)16)6(5)8(15)17/h1-2H,(H2,14,16)(H2,15,17)

InChI Key

RPEHNFRWMWAITR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)C(=O)N)OC(F)(F)F)I

Origin of Product

United States

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